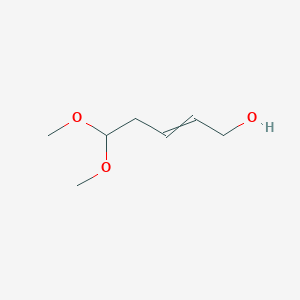

5,5-Dimethoxypent-2-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

40156-61-4 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

5,5-dimethoxypent-2-en-1-ol |

InChI |

InChI=1S/C7H14O3/c1-9-7(10-2)5-3-4-6-8/h3-4,7-8H,5-6H2,1-2H3 |

InChI Key |

SLHMBRFCFMDXEL-UHFFFAOYSA-N |

Canonical SMILES |

COC(CC=CCO)OC |

Origin of Product |

United States |

Synthetic Methodologies for 5,5 Dimethoxypent 2 En 1 Ol

Established Synthetic Routes

Established methods for the synthesis of 5,5-dimethoxypent-2-en-1-ol primarily rely on the chemical modification of precursor molecules. These routes are valued for their reliability and scalability.

Reduction of 5,5-Dimethoxypent-2-enal and Related Unsaturated Aldehydes

A principal and direct method for the synthesis of this compound is the selective reduction of the corresponding α,β-unsaturated aldehyde, 5,5-dimethoxypent-2-enal. This transformation targets the carbonyl group while preserving the carbon-carbon double bond. A variety of reducing agents can be employed for this purpose, with the choice of agent influencing the selectivity and yield of the reaction.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity for aldehydes and ketones over other functional groups. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at reduced temperatures to control reactivity.

Lithium aluminum hydride, a more powerful reducing agent, can also be used. However, its higher reactivity necessitates stricter control of reaction conditions, including the use of anhydrous solvents like diethyl ether or tetrahydrofuran, and operation at low temperatures to prevent over-reduction or side reactions.

The general reaction scheme is as follows:

5,5-Dimethoxypent-2-enal + [Reducing Agent] → this compound

The table below summarizes typical conditions and outcomes for this reduction.

| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |

| Sodium Borohydride (NaBH₄) | Methanol | 0 to 25 | 85-95 | Good selectivity for the carbonyl group. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | -78 to 0 | 80-90 | Requires anhydrous conditions; more reactive. |

| Diisobutylaluminum Hydride (DIBAL-H) | Toluene | -78 | 80-92 | Can offer high selectivity at low temperatures. |

This data is compiled from general principles of organic synthesis and may not represent specific literature values for this exact reaction.

Multi-step Convergent and Divergent Synthetic Strategies

Beyond the direct reduction of the corresponding aldehyde, this compound can be synthesized through more elaborate multi-step sequences. These strategies can be either convergent or divergent, allowing for the construction of the target molecule from simpler, readily available starting materials.

A convergent synthesis would involve the preparation of two or more fragments of the molecule separately, which are then combined in a later step to form the final product. For this compound, a possible convergent approach could involve the synthesis of a three-carbon fragment containing the alcohol and double bond, and a two-carbon fragment with the dimethoxy acetal (B89532). These fragments could then be joined via a carbon-carbon bond-forming reaction.

A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated through different reaction pathways to yield a variety of related structures, including this compound. For instance, a starting material like 1,1-dimethoxy-4-pentanone could be modified to introduce the unsaturation and then reduce the newly formed carbonyl to the desired alcohol.

Emerging Synthetic Approaches

To address the demand for enantiomerically pure compounds, particularly in the pharmaceutical and fine chemical industries, chemoenzymatic and biocatalytic methods are being explored for the synthesis of chiral this compound.

Chemoenzymatic Synthesis and Biocatalysis for Enantiopure this compound

Chemoenzymatic strategies combine the efficiency of traditional chemical synthesis with the high selectivity of biological catalysts. These methods are particularly valuable for producing single-enantiomer products.

Lipases are a class of enzymes that can catalyze the enantioselective acylation or deacylation of racemic alcohols. In a kinetic resolution process, one enantiomer of racemic this compound reacts faster with an acyl donor in the presence of a lipase (B570770), leading to the formation of an ester and leaving the unreacted, slower-reacting enantiomer of the alcohol in high enantiomeric excess.

Commonly used lipases for such resolutions include Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and Pseudomonas cepacia lipase (PCL). The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) and solvent can significantly impact the enantioselectivity and reaction rate.

The table below illustrates the potential outcomes of a lipase-catalyzed resolution of racemic this compound.

| Lipase | Acyl Donor | Solvent | Product (Enantiomeric Excess, ee%) |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane | (R)-acetate (>95% ee) and (S)-alcohol (>95% ee) |

| Pseudomonas cepacia Lipase (PCL) | Isopropenyl Acetate | Toluene | (S)-acetate (>90% ee) and (R)-alcohol (>90% ee) |

This data is representative of typical lipase-catalyzed resolutions and serves as an illustrative example.

Whole-cell biocatalysis, often using baker's yeast (Saccharomyces cerevisiae), provides a green and cost-effective method for the asymmetric reduction of prochiral ketones to chiral alcohols. To produce enantiopure this compound, a precursor ketone, 5,5-dimethoxypent-2-en-1-one, could be subjected to yeast-mediated reduction.

The enzymes within the yeast cells, primarily oxidoreductases, can selectively deliver a hydride to one face of the carbonyl group, leading to the formation of one enantiomer of the corresponding alcohol in excess. The success of such a biotransformation depends on factors like the yeast strain, substrate concentration, and reaction conditions (e.g., temperature, pH, co-solvents).

| Biocatalyst | Precursor | Product | Enantiomeric Excess (ee%) |

| Saccharomyces cerevisiae (Baker's Yeast) | 5,5-Dimethoxypent-2-en-1-one | (S)-5,5-Dimethoxypent-2-en-1-ol | >90 |

This is a hypothetical example based on the known capabilities of baker's yeast in asymmetric reductions of α,β-unsaturated ketones.

The subsequent sections of this article, which were intended to detail the application of green chemistry principles and the use of novel catalytic systems for the synthesis of this compound, cannot be developed at this time due to the absence of a foundational synthetic pathway.

Further research and exploration into the synthesis of unsaturated alcohols containing acetal functionalities may in the future provide a basis for the development of a synthetic route to this compound, at which point an analysis of its synthetic methodologies from a green chemistry and catalysis perspective would be possible.

Reactivity and Transformations of 5,5 Dimethoxypent 2 En 1 Ol

Reactions Involving the Allylic Alcohol Moiety

The allylic alcohol group, consisting of a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon double bond, is a versatile functional group that can undergo a variety of transformations.

The selective reduction of the corresponding aldehyde, (E)-5,5-dimethoxypent-2-enal, represents a key transformation to access 5,5-dimethoxypent-2-en-1-ol. Research has demonstrated the efficacy of diisobutylaluminum hydride (DIBAL-H) for this purpose. This reducing agent selectively targets the aldehyde functionality, leaving the carbon-carbon double bond and the dimethoxyacetal group intact.

Table 1: Selective Reduction of (E)-5,5-Dimethoxypent-2-enal

| Reagent | Product | Observations |

| Diisobutylaluminum hydride (DIBAL-H) | (E)-5,5-Dimethoxypent-2-en-1-ol | Selective reduction of the aldehyde. |

While the selective reduction is well-documented, specific studies on the selective oxidation of this compound back to the aldehyde or further to the carboxylic acid are not extensively detailed in the available literature. However, general methods for the oxidation of allylic alcohols, such as the use of manganese dioxide (MnO₂) or Swern oxidation, could potentially be applied.

The hydroxyl group of the allylic alcohol can be converted into esters and ethers. While specific studies focusing solely on this compound are limited, general methodologies for the stereoselective esterification of allylic alcohols are applicable. For instance, palladium-catalyzed asymmetric allylic acyloxylation can be a viable approach for the enantioselective synthesis of allylic esters from the corresponding alcohol.

Another relevant transformation is the protection of the hydroxyl group. The formation of a tetrahydropyranyl (THP) ether is a common strategy to protect alcohols during subsequent synthetic steps. This etherification is typically achieved by reacting the alcohol with dihydropyran in the presence of an acid catalyst.

Reactions of the Dimethoxyacetal Functional Group

The dimethoxyacetal group at the 5-position serves as a protected aldehyde. Its reactivity is primarily centered around its hydrolysis to unveil the aldehyde functionality.

Acetals are stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. The mechanism involves protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form an oxonium ion. Subsequent attack by water and loss of a proton yields a hemiacetal, which then undergoes further hydrolysis to release the aldehyde and a second molecule of methanol. While this is a general mechanism for acetal (B89532) hydrolysis, specific kinetic or mechanistic studies focused on this compound are not prominently featured in the scientific literature.

Transacetalization is a process where an existing acetal is converted into a different acetal by reacting it with another alcohol or diol in the presence of an acid catalyst. This reaction is driven by the equilibrium and can be manipulated by using an excess of the new alcohol or by removing one of the products. Although a powerful tool in organic synthesis for changing protecting groups, specific examples of transacetalization reactions involving the dimethoxyacetal group of this compound are not well-documented.

Transformations Involving Generated Carbonium Ion Intermediates

The presence of the acetal group in this compound allows for the generation of carbonium ion intermediates under acidic conditions. The protonation of one of the methoxy groups leads to the departure of methanol and the formation of a resonance-stabilized oxocarbenium ion. This electrophilic species is a key intermediate that can be trapped by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

The stability of this intermediate is crucial to the reactivity of the parent compound. The delocalization of the positive charge onto the oxygen atom significantly lowers the activation energy for its formation, making the acetal a reactive functional group even under mild acidic conditions. The subsequent reaction of this intermediate is often highly regioselective, with the nucleophile attacking the carbon atom of the former acetal.

A prime example of a transformation proceeding through a carbonium ion intermediate is the acid-catalyzed cyclization of a derivative of this compound. In the synthesis of 2',3'-dideoxynucleosides, a diol derived from this compound is treated with dilute acid. This treatment facilitates the formation of a furanoside ring system, a reaction that is initiated by the generation of the oxocarbenium ion, followed by intramolecular attack by a hydroxyl group.

Intramolecular and Intermolecular Cyclization Reactions

The bifunctional nature of this compound makes it an excellent substrate for cyclization reactions, enabling the synthesis of a variety of heterocyclic systems. These transformations can be either intramolecular, where the existing allylic alcohol or a derivative thereof acts as the nucleophile, or intermolecular, involving reaction with an external nucleophilic species.

Formation of Cyclic Ethers and Diverse Heterocyclic Systems

One of the most significant applications of this compound is in the synthesis of substituted tetrahydrofurans. As demonstrated in the synthesis of 2',3'-dideoxyribofuranosides, a diol precursor derived from this compound undergoes an acid-catalyzed intramolecular cyclization. ucla.edu The reaction proceeds via the formation of an oxocarbenium ion at the C5 position, which is then intramolecularly trapped by the hydroxyl group at C2 to furnish the furanoside ring. ucla.edu This strategy provides a convergent and efficient route to these important five-membered cyclic ethers.

The general principle of this acid-catalyzed cyclization can be extended to other derivatives of this compound, allowing for the synthesis of a range of substituted tetrahydrofurans with varying stereochemistry, depending on the configuration of the starting material.

Strategic Cyclization in Complex Molecule Synthesis

The utility of this compound as a precursor for strategic cyclizations is highlighted by its role in the synthesis of modified nucleosides, such as Dideoxycytidine (ddC) and Dideoxydidehydrothymidine (d4T). ucla.edu In these syntheses, the furanoside ring system, which forms the core of the nucleoside, is constructed from the acyclic precursor, this compound. ucla.edu

Advanced Functional Group Interconversions Utilizing this compound

Beyond its use in cyclization reactions, this compound can undergo a variety of advanced functional group interconversions, further expanding its synthetic utility. The allylic alcohol moiety can be subjected to a range of transformations, while the acetal group can be unmasked to reveal an aldehyde for subsequent reactions.

One important transformation of the allylic alcohol is epoxidation. For instance, in the synthesis of certain modified nucleosides, the allylic alcohol of this compound is subjected to a Sharpless epoxidation. ucla.edu This reaction introduces a chiral epoxide, which can then be opened by various nucleophiles to install functionality with high stereocontrol.

Furthermore, the acetal can be hydrolyzed under acidic conditions to yield the corresponding α,β-unsaturated aldehyde. This aldehyde is a versatile intermediate that can participate in a wide range of reactions, including but not limited to:

Oxidation to the corresponding carboxylic acid.

Reduction to the saturated alcohol.

Wittig and related olefination reactions to extend the carbon chain.

Conjugate addition reactions with various nucleophiles.

This ability to unmask a reactive aldehyde functionality at a late stage in a synthetic sequence makes this compound a valuable five-carbon building block for the elaboration of more complex molecular architectures.

Table of Reaction Types and Products

| Starting Material Derivative | Reagent(s) | Reaction Type | Product Type |

| 5,5-Dimethoxypentane-1,2-diol | Dilute Acid | Intramolecular Cyclization | 2,3-Dideoxyribofuranoside |

| This compound | Sharpless Epoxidation Reagents | Epoxidation | 2,3-Epoxy-5,5-dimethoxypentan-1-ol |

| This compound | Aqueous Acid | Acetal Hydrolysis | 5-Oxopent-2-en-1-ol |

Applications of 5,5 Dimethoxypent 2 En 1 Ol As a Synthetic Intermediate

Synthesis of Modified Nucleosides and Analogs

A primary application of 5,5-dimethoxypent-2-en-1-ol is in the synthesis of modified nucleosides, particularly 2',3'-dideoxynucleosides, which are a critical class of antiviral agents. This compound serves as a key precursor to the furanose ring, the core scaffold of these molecules. A notable advantage of this synthetic approach is its cost-effectiveness, beginning from the inexpensive commodity chemical crotonaldehyde (B89634). nih.gov

The synthesis of dideoxyribofuranosides from this compound proceeds through the formation of a crucial diol intermediate. The allylic alcohol is first converted into an epoxide. Subsequent reaction of this epoxy alcohol with diisobutylaluminum hydride (DIBAL-H) opens the epoxide ring to yield 5,5-dimethoxypentane-1,2-diol. nih.gov This diol is the direct precursor to the ribofuranoside ring system. nih.govnih.gov

The 5,5-dimethoxypentane-1,2-diol is adeptly converted into a 2,3-dideoxyribofuranoside through treatment with dilute acid. nih.gov This acid-catalyzed reaction induces cyclization, where one of the hydroxyl groups attacks the acetal (B89532), forming the five-membered furanose ring. This step is pivotal as it establishes the core structure of the nucleoside analog. The resulting furanoside can then be modified, for example, by protecting the remaining hydroxyl group before coupling with a nucleobase. nih.gov

The furanoside intermediate derived from this compound is a common branching point for the synthesis of several important antiretroviral drugs, including Zidovudine (AZT), Zalcitabine (ddC), and Stavudine (d4T). nih.gov

For ddC (Dideoxycytidine): The 5,5-dimethoxypentane-1,2-diol is cyclized to the 2,3-dideoxyribofuranoside. Following protection of the hydroxyl group, it is coupled with a silylated cytosine base, and subsequent deprotection yields ddC. nih.gov

For AZT (Azidothymidine): The synthesis involves the creation of an azido (B1232118) diol intermediate. By maintaining a low concentration of this diol during cyclization, the formation of the desired five-membered ribose ring is favored. This azido-furanoside is then coupled with a silylated thymine (B56734) base using Vorbrüggen or Hilbert-Johnson conditions to produce AZT. nih.gov

For d4T (Dideoxydidehydrothymidine): The synthetic route involves converting the initial epoxy alcohol to 3-thiophenoxy-5,5-dimethoxypentane-1,2-diol. This diol is cyclized, the hydroxyl group is protected, and then an oxidative elimination step is performed to create the double bond characteristic of d4T. The final step is coupling with silylated thymine. nih.gov

The following table summarizes the key transformations involving intermediates derived from this compound in the synthesis of these nucleoside analogs.

| Target Compound | Key Intermediate Derived from this compound | Key Transformation Steps |

| ddC | 5,5-Dimethoxypentane-1,2-diol | Acid-catalyzed cyclization, hydroxyl protection, coupling with silylated cytosine, deprotection. nih.gov |

| AZT | Azido-pentofuranoside | Introduction of azide (B81097) group, controlled cyclization, coupling with silylated thymine. nih.gov |

| d4T | 3-Thiophenoxy-2,3-dideoxyribofuranoside | Thiophenoxylation, cyclization, oxidative elimination, coupling with silylated thymine. nih.gov |

Building Block for Natural Product Synthesis

The chemical versatility of this compound also positions it as a valuable building block in the synthesis of complex natural products. Its ability to introduce a five-carbon chain with differentiated functionalities at each end is a significant asset in total synthesis.

While specific synthetic routes for Modiolide A or prostaglandin (B15479496) analogs directly employing this compound are not detailed in the surveyed literature, its structural features are highly relevant to the synthesis of polyketide and prostanoid skeletons. The C5 backbone with an oxygenated carbon at C1 and a latent aldehyde at C5 is a common motif in the retrosynthetic analysis of many natural products. The double bond offers a handle for various transformations, including epoxidation, dihydroxylation, or metathesis, to build molecular complexity further.

The synthetic pathways originating from crotonaldehyde allow for the preparation of specific enantiomers of the key epoxy alcohol intermediate. nih.gov This stereocontrol is crucial as it enables the synthesis of either D- or L-enantiomers of the final target molecules. By preparing enantiomerically pure furanosides, this route facilitates the enantiospecific synthesis of biologically active compounds, including both natural and unnatural L-2'-deoxynucleosides, which are of significant interest in medicinal chemistry. nih.gov This versatility underscores the importance of this compound and its precursors in providing access to a wide range of chiral molecules. nih.gov

Precursor for Other Advanced Organic Molecules

The strategic placement of functional groups in this compound allows for its elaboration into a variety of advanced organic molecules. The dimethoxy acetal serves as a masked aldehyde, which can be deprotected under specific conditions, while the allylic alcohol moiety provides a handle for a range of chemical transformations, including oxidation, reduction, and substitution reactions.

Synthesis of Polyfunctionalized Systems with Defined Architectures

A significant application of this compound is its use as a key intermediate in the synthesis of modified nucleosides, which are crucial antiviral and anticancer agents. nih.govucla.edu The synthesis of these complex, polyfunctionalized molecules with highly defined stereochemistry highlights the utility of this versatile building block.

The general synthetic strategy involves the transformation of this compound into a suitable ribofuranoside precursor, which is then coupled with a nucleobase. For instance, in the synthesis of 2',3'-dideoxynucleosides such as Dideoxycytidine (ddC), this compound is first converted to 5,5-dimethoxypentane-1,2-diol. ucla.edu This diol is then cyclized under acidic conditions to form a 2,3-dideoxyribofuranoside. ucla.edu Subsequent protection of the hydroxyl group, coupling with a silylated cytosine, and final deprotection yields the target ddC molecule. ucla.edu

Similarly, for the synthesis of 3'-azido-3'-deoxythymidine (AZT), an epoxy alcohol derived from this compound serves as a common intermediate. ucla.edu This approach allows for the stereoselective introduction of the azido group at the 3' position of the ribose ring. The versatility of this synthetic route enables the preparation of various nucleoside analogues, including AZI (3'-azido-2',3'-dideoxyinosine), AZU (3'-azido-2',3'-dideoxyuridine), and AZC (3'-azido-2',3'-dideoxycytidine), by coupling the furanoside intermediate with the corresponding nucleobases. ucla.edu

The synthesis of Dideoxydidehydrothymidine (d4T) also proceeds through an intermediate derived from this compound. In this pathway, the precursor epoxy alcohol is converted to 3-thiophenoxy-5,5-dimethoxypentane-1,2-diol. ucla.edu Acid-catalyzed cyclization, followed by protection and oxidative elimination, furnishes a 2,3-dideoxy-2,3-didehydroribofuranoside, which is then coupled with silylated thymine to produce d4T. ucla.edu

Table 1: Synthetic Intermediates Derived from this compound and their Target Nucleosides

| Starting Material | Key Intermediate | Target Nucleoside |

|---|---|---|

| This compound | 5,5-dimethoxypentane-1,2-diol | Dideoxycytidine (ddC) |

| This compound | Epoxy alcohol | 3'-azido-3'-deoxythymidine (AZT) |

| This compound | 3-thiophenoxy-5,5-dimethoxypentane-1,2-diol | Dideoxydidehydrothymidine (d4T) |

Development of Chiral Auxiliaries and Ligands from this compound

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Similarly, chiral ligands play a crucial role in asymmetric catalysis by coordinating to a metal center and creating a chiral environment that directs the stereoselectivity of a transformation.

While allylic alcohols, in general, are valuable starting materials for the synthesis of chiral ligands and auxiliaries, a comprehensive review of the scientific literature does not reveal specific examples of this compound being directly utilized for the development of such chiral auxiliaries or ligands. The primary documented application of this compound remains its role as a foundational building block for the core structure of target molecules, rather than as a detachable chiral directing group. Further research may explore the potential of this readily available chiral synthon in the field of asymmetric synthesis.

Stereochemical Aspects and Asymmetric Synthesis Involving 5,5 Dimethoxypent 2 En 1 Ol

Enantioselective Synthetic Routes to Chiral 5,5-Dimethoxypent-2-en-1-ol

The synthesis of chiral this compound can be approached through several enantioselective strategies, each aiming to establish the desired stereochemistry at the hydroxyl-bearing carbon. These methods include the asymmetric reduction of a prochiral precursor, the kinetic resolution of a racemic mixture, and diastereoselective transformations starting from an already chiral substrate.

Asymmetric Reduction Strategies of Precursors

Asymmetric reduction of the corresponding prochiral α,β-unsaturated ketone, 5,5-dimethoxypent-2-en-one, represents a direct and atom-economical approach to enantiomerically enriched this compound. This transformation is typically achieved using chiral reducing agents or catalytic systems.

Commonly employed methods for the asymmetric reduction of α,β-unsaturated ketones involve chiral metal hydrides or catalytic hydrogenation with chiral catalysts. For instance, reagents like those derived from chiral auxiliaries or catalysts based on transition metals such as ruthenium, rhodium, or iridium, complexed with chiral ligands, are often effective. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. While specific studies on the asymmetric reduction of 5,5-dimethoxypent-2-en-one are not extensively documented in readily available literature, general principles from asymmetric reductions of analogous α,β-unsaturated ketones can be applied.

Another powerful approach is the use of biocatalysts, such as ene-reductases, which can exhibit high stereoselectivity in the reduction of carbon-carbon double bonds. While this would lead to the saturated ketone, subsequent stereoselective reduction of the ketone functionality could provide the desired chiral alcohol.

Kinetic Resolution Methodologies for Racemic Mixtures

Kinetic resolution is a widely used technique for separating a racemic mixture of chiral compounds by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of this compound, this typically involves the enantioselective acylation or hydrolysis of the corresponding ester, often catalyzed by lipases.

Lipases are particularly effective for the kinetic resolution of a broad range of alcohols due to their commercial availability, operational simplicity, and high enantioselectivity. The resolution of racemic this compound would involve the selective acylation of one enantiomer, leaving the other unreacted. The success of this method depends on the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. A high E-value is desirable for efficient separation.

The following table summarizes the general approach for lipase-catalyzed kinetic resolution of a racemic allylic alcohol:

| Method | Description | Typical Reagents/Catalysts | Products |

| Enantioselective Acylation | One enantiomer of the racemic alcohol is selectively acylated. | Lipase (B570770) (e.g., from Candida antarctica, Pseudomonas cepacia), acyl donor (e.g., vinyl acetate, isopropenyl acetate) | Enantiomerically enriched alcohol and the corresponding ester of the other enantiomer. |

| Enantioselective Hydrolysis | One enantiomer of a racemic ester derivative is selectively hydrolyzed. | Lipase, water | Enantiomerically enriched ester and the corresponding alcohol of the other enantiomer. |

While specific data for this compound is scarce in the literature, studies on analogous allylic alcohols have demonstrated the feasibility of this approach, often achieving high enantiomeric excess (ee) for both the unreacted alcohol and the acylated product.

Diastereoselective Transformations Originating from Chiral Substrates

An alternative to creating a new stereocenter in an enantioselective fashion is to utilize a substrate that already possesses a chiral element to direct the formation of a new stereocenter. This approach, known as diastereoselective synthesis, relies on the steric and electronic influence of the existing chiral moiety.

For the synthesis of derivatives of this compound, one could envision starting with a chiral aldehyde that contains the 2,2-dimethoxyethyl fragment. The diastereoselective addition of a vinyl nucleophile to this chiral aldehyde would lead to the formation of a diastereomeric mixture of allylic alcohols. The degree of diastereoselectivity would depend on the nature of the chiral auxiliary on the aldehyde and the reaction conditions.

For example, the addition of a vinyl Grignard reagent or a vinyl lithium species to a chiral α-alkoxy aldehyde can proceed with high diastereoselectivity, often governed by Felkin-Ahn or chelation-controlled models. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched this compound derivative.

Chiral Pool Synthesis Utilizing this compound Derivatives

Once obtained in an enantiomerically pure form, this compound and its derivatives serve as valuable chiral building blocks in the synthesis of more complex molecules. This strategy, known as chiral pool synthesis, leverages the existing stereochemistry of a readily available starting material to introduce chirality into a target molecule, thereby avoiding the need for a separate asymmetric step later in the synthesis.

The bifunctional nature of this compound, possessing both an allylic alcohol and a protected aldehyde (in the form of the dimethyl acetal), makes it a versatile precursor. The allylic alcohol can be a handle for various transformations such as epoxidation, dihydroxylation, or substitution reactions, while the acetal (B89532) can be deprotected to reveal an aldehyde for subsequent carbon-carbon bond-forming reactions.

Control of Stereochemistry in Subsequent Derivatizations and Cyclizations

The stereocenter in chiral this compound can direct the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled stereoselection. This is particularly important in derivatization and cyclization reactions where new stereocenters are formed.

For instance, the Sharpless asymmetric epoxidation of the allylic alcohol can be highly diastereoselective, with the directing effect of the existing hydroxyl group leading to the formation of a specific diastereomer of the corresponding epoxy alcohol. The stereochemistry of this epoxide is predictable based on the chirality of the allylic alcohol and the chiral tartrate used.

Furthermore, in intramolecular cyclization reactions, the stereochemistry of the starting alcohol can dictate the conformation of the transition state, thereby controlling the relative stereochemistry of the newly formed ring system. For example, an intramolecular Michael addition initiated by the deprotection of the acetal and subsequent reaction of the resulting aldehyde with an appropriate nucleophile could lead to the formation of a cyclic product with a defined stereostructure.

Deracemization Strategies and Enantiocomplementarity in Related Systems

Deracemization is a process that converts a racemic mixture into a single enantiomer, ideally in 100% yield. This is often achieved through a combination of a non-enantioselective process that interconverts the enantiomers and an enantioselective process that selectively removes one enantiomer from this racemizing mixture.

For allylic alcohols, a common deracemization strategy involves a chemoenzymatic dynamic kinetic resolution (DKR). nih.gov This process combines an enzymatic kinetic resolution (as described in section 5.1.2) with an in-situ racemization of the unreacted alcohol enantiomer. organic-chemistry.org The racemization is typically catalyzed by a transition metal complex, often based on ruthenium. organic-chemistry.org This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the acylated product.

The general scheme for the DKR of an allylic alcohol is as follows:

| Step | Process | Catalyst/Reagent |

| 1 | Enantioselective Acylation | Lipase |

| 2 | Racemization of Unreacted Alcohol | Transition Metal Catalyst (e.g., Ru-based) |

This approach provides access to one enantiomer of the product. Enantiocomplementarity refers to the ability to access the other enantiomer with equal ease. In the context of DKR, this can sometimes be achieved by using a different lipase with the opposite enantioselectivity or by modifying the reaction conditions. Alternatively, the enantiomeric product from the DKR can sometimes be inverted to the other enantiomer through a separate chemical transformation.

While specific applications of deracemization to this compound are not readily found in the literature, the principles established for other allylic alcohols are highly relevant and suggest a viable pathway to its enantiopure forms.

Mechanistic Investigations of Reactions Involving 5,5 Dimethoxypent 2 En 1 Ol

Detailed Studies on Acetal (B89532) Hydrolysis Mechanisms and Intermediates

The hydrolysis of the acetal group in 5,5-dimethoxypent-2-en-1-ol is a fundamental transformation, typically acid-catalyzed, that proceeds through a stepwise mechanism. The initial step involves the protonation of one of the methoxy (B1213986) groups by an acid catalyst, which enhances its leaving group ability. Subsequent departure of methanol (B129727) generates a resonance-stabilized oxocarbenium ion intermediate. This carbocation is then attacked by water, a nucleophile present in the reaction medium. A final deprotonation step yields the corresponding aldehyde and methanol.

The stability of the oxocarbenium ion intermediate plays a significant role in the reaction kinetics. The presence of the allylic double bond can further influence the stability of this intermediate through electronic effects. Studies often employ spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to detect and characterize these transient species, providing insight into the reaction pathway.

Elucidation of Reaction Pathways for Allylic Functional Group Transformations

The allylic alcohol moiety in this compound is susceptible to a variety of functional group transformations, including oxidation, reduction, and substitution reactions. The elucidation of these reaction pathways is essential for controlling the regioselectivity and stereoselectivity of the products.

For instance, the oxidation of the primary alcohol can lead to the corresponding aldehyde or carboxylic acid, depending on the oxidant used. Mechanistic studies in this area focus on the nature of the oxidizing agent and the formation of intermediate species such as chromate esters in the case of chromium-based oxidants.

Allylic substitution reactions, where the hydroxyl group is replaced by another functional group, can proceed through either an SN1 or SN2 mechanism. The pathway is influenced by factors such as the nature of the leaving group, the incoming nucleophile, and the solvent. The potential for allylic rearrangement, leading to the formation of constitutional isomers, is a key aspect of these investigations.

Role of Catalysts and Reagents in Stereocontrol and Selectivity

Achieving high levels of stereocontrol and selectivity in reactions involving this compound is a primary objective in synthetic chemistry. This is often accomplished through the use of chiral catalysts and reagents that can influence the transition state geometry of the reaction.

For example, in asymmetric epoxidation of the allylic alcohol, the Sharpless epoxidation protocol, which utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate ligand, can afford high enantioselectivity. The mechanism involves the formation of a chiral catalyst-substrate complex that directs the delivery of the oxygen atom to one face of the double bond.

The choice of reagents also dictates the selectivity of the reaction. For instance, in the reduction of the double bond, catalytic hydrogenation using specific metal catalysts can lead to the stereoselective formation of a particular diastereomer by influencing the trajectory of hydrogen addition.

Table 1: Influence of Catalysts on the Stereoselectivity of a Hypothetical Reaction of this compound

| Catalyst/Reagent | Product Diastereomeric Ratio (A:B) | Enantiomeric Excess (%) of Major Diastereomer |

| Uncatalyzed | 50:50 | 0 |

| Catalyst X | 85:15 | 92 |

| Catalyst Y | 10:90 | 95 |

| Reagent Z | 95:5 | 88 |

Note: This table is illustrative and based on general principles of stereoselective catalysis.

Identification of Rate-Limiting Steps and Reaction Intermediates

In the context of reactions involving this compound, the formation of a key intermediate, such as a carbocation or a metal-complexed species, is often the rate-limiting step. For example, in an acid-catalyzed allylic substitution, the departure of the protonated hydroxyl group to form the allylic carbocation can be the slow step.

The identification of reaction intermediates is typically achieved through a combination of experimental techniques and computational modeling. Trapping experiments, where a reactive species is added to intercept a transient intermediate, and direct spectroscopic observation under specific conditions (e.g., low temperature) are valuable experimental approaches. Computational studies, using methods like Density Functional Theory (DFT), can provide detailed energetic profiles of the reaction pathway, highlighting the relative energies of intermediates and transition states.

Computational and Spectroscopic Studies of 5,5 Dimethoxypent 2 En 1 Ol and Its Derivatives

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are indispensable tools for the structural verification, conformational analysis, and purity assessment of synthesized chemical compounds like 5,5-Dimethoxypent-2-en-1-ol. Each technique offers specific insights into the molecular framework and its behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical data for confirming its atomic connectivity and stereochemistry.

In ¹H NMR, the chemical shifts of the protons are indicative of their electronic environment. The vinyl protons on the C2-C3 double bond, for instance, typically appear in the downfield region (δ 5.5-6.0 ppm). The coupling constant (J-value) between these protons is diagnostic of the double bond's geometry; a larger J-value (~12-18 Hz) suggests a trans (E) configuration, while a smaller value (~7-12 Hz) indicates a cis (Z) configuration. The proton on the hydroxyl-bearing carbon (C1) would resonate around δ 4.0-4.2 ppm, and its signal would be split by the adjacent vinyl proton. The methoxy (B1213986) groups (-OCH₃) would appear as a sharp singlet at approximately δ 3.3 ppm.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The olefinic carbons (C2 and C3) are found in the δ 120-140 ppm range, while the carbon bearing the hydroxyl group (C1) and the acetal (B89532) carbon (C5) would appear around δ 60-70 ppm and δ 100-110 ppm, respectively.

Advanced NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the molecule's preferred conformation in solution. mdpi.comdoi.org NOESY identifies protons that are close in space, which helps in understanding the spatial arrangement of different parts of the molecule, such as the orientation of the hydroxyl group relative to the double bond. mdpi.com For allylic alcohols, intramolecular hydrogen bonding between the hydroxyl proton and the π-electrons of the double bond can influence the conformational equilibrium, a phenomenon that can be studied using NMR and computational methods. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| H-1 (CH₂OH) | ~4.1 | ~63 | Shift and multiplicity depend on coupling to H-2. |

| H-2 (=CH) | ~5.8 | ~128 | Trans coupling (J) to H-3 is ~15 Hz. |

| H-3 (=CH) | ~5.7 | ~135 | Coupled to H-2 and H-4. |

| H-4 (CH₂) | ~2.3 | ~35 | Coupled to H-3 and H-5. |

| H-5 (CH) | ~4.5 | ~102 | A triplet due to coupling with H-4. |

| -OCH₃ | ~3.3 (singlet, 6H) | ~53 | Two equivalent methoxy groups. |

| -OH | Variable | - | Broad singlet, position is solvent-dependent. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show a characteristic broad absorption band for the O-H stretch of the alcohol group around 3200-3600 cm⁻¹. The C=C double bond stretch would appear in the 1650-1680 cm⁻¹ region. Strong C-O stretching bands for the alcohol and acetal groups would be visible in the 1000-1200 cm⁻¹ range. IR spectroscopy is particularly useful for monitoring reactions, for example, by observing the disappearance of a carbonyl peak if the compound was synthesized by the reduction of an aldehyde.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Under electron ionization (EI), the molecular ion [M]⁺ of this compound would be observed. Common fragmentation pathways would include the loss of a methoxy group (-OCH₃) to form a stable oxonium ion [M-31]⁺, or the loss of a water molecule (-H₂O) from the alcohol, resulting in an [M-18]⁺ peak. Cleavage of the C4-C5 bond is also likely, generating fragments corresponding to the acetal and allylic portions of the molecule.

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Expected Value/Observation |

|---|---|---|

| IR Spectroscopy | O-H stretch (alcohol) | 3200-3600 cm⁻¹ (broad) |

| C=C stretch (alkene) | 1650-1680 cm⁻¹ (weak) | |

| C-O stretch (alcohol, acetal) | 1000-1200 cm⁻¹ (strong) | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 146 |

| Fragment [M-OCH₃]⁺ | m/z = 115 | |

| Fragment [M-H₂O]⁺ | m/z = 128 |

Since this compound is a chiral molecule (the C1 carbon is a stereocenter), it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. These differential interactions cause one enantiomer to be retained longer on the column than the other, resulting in their separation into two distinct peaks in the chromatogram. The ratio of the areas of these two peaks is used to calculate the enantiomeric excess, providing a measure of the sample's optical purity. This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer selectively.

Advanced Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of molecular structure, properties, and reactivity at the atomic level.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to model the electronic structure of this compound. These calculations can determine the molecule's most stable three-dimensional geometry by finding the lowest energy conformation. semanticscholar.org Furthermore, they provide information on the distribution of electrons within the molecule, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO, often referred to as frontier orbitals, are key to understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). For this compound, the HOMO is likely located on the electron-rich C=C double bond and the oxygen of the hydroxyl group, suggesting these are the primary sites for electrophilic attack. The LUMO would be distributed across the antibonding orbitals of the molecule. An electrostatic potential map can also be generated to visualize electron-rich and electron-poor regions, further predicting how the molecule will interact with other reagents.

While quantum calculations often focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. mdpi.comnih.gov MD simulations model the movements of atoms and bonds at a given temperature, providing a detailed picture of the molecule's conformational flexibility in different environments, such as in a solvent. mdpi.com

For this compound, MD simulations can explore the rotational freedom around the single bonds (C1-C2, C3-C4, C4-C5), revealing the landscape of accessible conformations and the energy barriers between them. mdpi.com These simulations are particularly valuable for studying non-covalent interactions, such as the formation and breaking of the intramolecular hydrogen bond between the -OH group and the π-system of the double bond. researchgate.net Understanding these dynamics is crucial, as the predominant conformation of a molecule can significantly influence its biological activity and physical properties. nih.govnih.gov The simulations can also model how the molecule interacts with solvent molecules, providing insights into its solubility and solvation thermodynamics. rsc.org

No Publicly Available Research Found for this compound

A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific computational or spectroscopic studies for the compound This compound . Consequently, an article detailing the transition state modeling for its reaction mechanisms or the prediction and experimental validation of its spectroscopic parameters cannot be generated at this time.

While information on related compounds with similar structural motifs, such as cyclic enones and other unsaturated alcohols, is available, the strict requirement to focus solely on this compound prevents the inclusion of data from these other molecules. Therefore, the creation of an accurate and scientifically rigorous article based on the provided outline is not feasible without specific research data on the target compound.

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Pathways for 5,5-Dimethoxypent-2-en-1-ol

The pursuit of green and sustainable chemistry is a major driver in modern synthetic methodology. For a target like this compound, future research would likely focus on moving away from classical methods that may involve harsh reagents or generate significant waste.

Key research opportunities include:

Catalytic Acetalization and Allylation: Developing one-pot or tandem reactions where a precursor aldehyde is first converted to the dimethyl acetal (B89532), followed by a highly selective allylation or vinylation to construct the carbon backbone. Research into acid catalysts, potentially solid-supported or recyclable, for the acetal formation would enhance sustainability. ijsdr.org

Bio-derived Feedstocks: Investigating synthetic routes that begin from renewable resources. For instance, glycerol (B35011), a byproduct of biodiesel production, can be a starting point for various C3 synthons, and future work could explore pathways to convert it into the pentenol backbone required for the target molecule. ki.si

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of atoms from reactants into the final product. This could involve exploring catalytic C-C bond-forming reactions that avoid the use of stoichiometric organometallic reagents, thereby reducing metal waste.

Water as a Solvent: Exploring the use of water as a reaction medium for key steps, such as the allylation of aldehyde acetals, which can offer significant environmental benefits over traditional organic solvents. rsc.orgrsc.org

| Research Area | Potential Sustainable Approach | Key Benefit |

| Acetal Formation | Use of solid acid catalysts | Catalyst recyclability, reduced corrosion |

| C-C Bond Formation | Tandem catalytic reactions | Fewer purification steps, less solvent waste |

| Starting Materials | Conversion of glycerol or other biomass | Use of renewable feedstocks |

| Reaction Media | Allylation reactions in aqueous systems | Reduced volatile organic compound (VOC) emissions |

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The bifunctional nature of this compound (allylic alcohol and acetal) presents a rich landscape for exploring novel chemical reactivity. The interplay between these two groups could lead to unique transformations.

Future research could investigate:

Intramolecular Cyclizations: Under acidic conditions, the acetal could serve as a masked aldehyde. Research could explore acid-catalyzed intramolecular Prins-type or related cyclization reactions, where the allylic alcohol acts as the nucleophile, to generate functionalized cyclic ethers.

Directed Reactions: The hydroxyl group of the allylic alcohol could be used to direct the stereoselectivity of reactions at the double bond, such as epoxidations or dihydroxylations. Conversely, the acetal could influence the reactivity of the nearby alcohol.

Deprotection-Triggered Cascades: Selective deprotection of the acetal to reveal the aldehyde could initiate a cascade of reactions involving the adjacent allylic alcohol, enabling the rapid construction of molecular complexity from a single trigger.

Oxidative Transformations: The use of manganese dioxide (MnO₂) or other chemoselective oxidants could target the allylic alcohol without affecting the acetal, providing a route to the corresponding α,β-unsaturated aldehyde, a valuable synthetic intermediate. ebsco.com

Expanding Applications of this compound in Complex Molecule and Drug Lead Synthesis

Allylic alcohols are fundamental building blocks in the synthesis of natural products and pharmaceuticals. pnas.orgnih.gov The presence of a protected aldehyde in this compound would make it a particularly versatile five-carbon building block.

Potential applications to be explored:

Polyketide and Natural Product Synthesis: The structure is amenable to being a key fragment in the synthesis of polyketide natural products, where the alternating oxygenation pattern is common. The acetal provides a latent aldehyde for chain extension via aldol (B89426) or Wittig reactions, while the alcohol allows for ether or ester linkages.

Asymmetric Allylic Alkylation (AAA): The allylic alcohol moiety can be converted into a suitable leaving group (e.g., a carbonate or phosphate) to participate in transition-metal-catalyzed asymmetric allylic alkylation reactions, a powerful tool for forming stereogenic centers. nih.govnih.gov

Synthesis of Heterocycles: Through transformations like intramolecular cyclizations or multi-step sequences, the compound could serve as a precursor to various oxygen-containing heterocycles, which are common motifs in biologically active molecules.

Fragment-Based Drug Discovery: As a small, functionalized molecule, derivatives of this compound could be valuable for fragment-based screening in the discovery of new drug leads.

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry offers enhanced safety, reproducibility, and scalability compared to traditional batch processing. nih.govacs.org The synthesis and transformation of compounds like this compound are well-suited for this technology.

Future research directions include:

Multi-step Continuous Synthesis: Developing a fully continuous process where starting materials are converted to the final product through multiple reaction coils without isolation of intermediates. researchgate.net This would be particularly advantageous for handling unstable intermediates or performing reactions that require precise temperature control.

Safe Handling of Reagents: Many reactions to synthesize or modify allylic alcohols use hazardous or pyrophoric reagents (e.g., organolithiums). Flow reactors allow for the safe, in-line generation and immediate use of such species, minimizing risk. acs.org

Automated Library Synthesis: Integrating a flow chemistry platform with automated purification and analysis systems to rapidly generate a library of derivatives from the parent structure for biological screening. This would accelerate the drug discovery process. unimi.it

Photochemical and Electrochemical Transformations: Utilizing flow reactors designed for photochemistry or electrochemistry to explore unique transformations of the alkene or alcohol functionalities that are often difficult to scale up in batch reactors.

Design of Highly Enantioselective and Diastereoselective Processes for Chiral Derivatives

The creation of stereochemically defined molecules is crucial for pharmacology and materials science. For this compound, the primary stereocenter of interest would be the carbon bearing the hydroxyl group.

Opportunities for future research:

Asymmetric Reduction: The most direct route would be the enantioselective reduction of the corresponding ketone, 5,5-dimethoxypent-2-en-1-one. Research would focus on developing catalysts (e.g., based on ruthenium, rhodium, or iridium) for asymmetric transfer hydrogenation or asymmetric hydrogenation to produce the chiral alcohol with high enantiomeric excess. researchgate.net

Catalytic Asymmetric Vinylation: The enantioselective addition of a vinyl organometallic reagent to a precursor aldehyde (3,3-dimethoxypropanal) would be a powerful method. organic-chemistry.org Research in this area would involve the design of novel chiral ligands for metals like zinc, titanium, or indium to control the facial selectivity of the addition. rsc.org

Dynamic Kinetic Resolution (DKR): If a racemic mixture of the allylic alcohol is synthesized, a DKR process could be developed. This involves the use of a catalyst that can racemize the alcohol in situ while an enzyme or a second chiral catalyst selectively performs a reaction (e.g., acylation) on one enantiomer, theoretically allowing for a 100% yield of a single enantiomerically enriched product. pnas.org

Stereodivergent Synthesis: Advanced catalytic systems could be explored to access any of the possible stereoisomers of more complex derivatives through stereodivergent dual catalysis. nih.gov

| Method | Target Transformation | Key Challenge |

| Asymmetric Hydrogenation | Ketone to Chiral Alcohol | Catalyst design for high enantioselectivity |

| Asymmetric Vinylation | Aldehyde to Chiral Alcohol | Control of addition to the prochiral aldehyde face |

| Dynamic Kinetic Resolution | Racemic Alcohol to Enantioenriched Ester | Matching rates of racemization and resolution |

Q & A

Q. What synthetic methodologies are commonly employed for 5,5-Dimethoxypent-2-en-1-ol?

The synthesis typically involves alkynylation or propargylation reactions under inert atmospheres (e.g., nitrogen). For example, MnBuLi in THF with DMAP and TMS-Cl has been used for analogous compounds to introduce functional groups, followed by acid quenching and purification via column chromatography . Reaction optimization often requires adjusting stoichiometry and temperature to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm regiochemistry and stereochemistry. For structurally similar compounds, characteristic methoxy proton signals appear at δ ~3.3–3.8 ppm, while olefinic protons resonate near δ 5–6 ppm .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or electron impact (EI-MS) helps verify molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies hydroxyl (ν ~3200–3600 cm⁻¹) and ether (ν ~1100–1250 cm⁻¹) functional groups.

Q. How does the compound’s structure influence its reactivity in organic transformations?

The dimethoxy groups act as electron-donating substituents, stabilizing adjacent carbocations and directing electrophilic attacks. The allylic alcohol moiety enables oxidation to ketones or participation in conjugate addition reactions. Steric hindrance from the methoxy groups may limit reactivity at the pentenol backbone .

Advanced Research Questions

Q. What experimental design considerations are critical for scaling up its synthesis?

Scaling requires addressing:

- Catalyst Efficiency : Transition-metal catalysts (e.g., Pd or Cu) may degrade at larger scales, necessitating ligand optimization.

- Purification Challenges : Column chromatography becomes impractical; alternatives like distillation or crystallization must be validated .

- Safety Protocols : Exothermic reactions under inert atmospheres demand rigorous temperature control and gas monitoring.

Q. How can researchers resolve discrepancies in reported spectroscopic data for derivatives?

Divergent NMR or MS results often arise from:

- Solvent Effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) shift proton signals.

- Stereochemical Variants : Enantiomers or diastereomers may exhibit overlapping peaks; chiral columns or X-ray crystallography (CCDC data) can clarify .

- Impurity Profiles : Trace solvents or unreacted intermediates require rigorous HPLC or GC-MS analysis.

Q. What strategies mitigate stereochemical uncertainties in derivatives?

Advanced approaches include:

- Chiral Auxiliaries : Temporarily introduce bulky groups to enforce stereoselectivity.

- Asymmetric Catalysis : Use chiral ligands (e.g., BINOL derivatives) to control enantiomeric excess.

- Computational Modeling : DFT calculations predict stable conformers and guide synthetic routes .

Methodological Challenges & Data Analysis

Q. How should researchers address low yields in cross-coupling reactions involving this compound?

- Parameter Screening : Systematically vary catalyst loading (e.g., 1–10 mol%), base (K₂CO₃ vs. Cs₂CO₃), and solvent polarity (THF vs. DMF).

- Competing Pathways : Monitor for undesired eliminations or rearrangements via TLC or in situ IR .

Q. What bioactivity assays are suitable for studying its enzyme interactions?

- Kinetic Studies : Measure inhibition constants (Kᵢ) using Michaelis-Menten plots under varying substrate concentrations.

- Fluorescence Quenching : Track binding events with tryptophan residues in enzyme active sites.

- Molecular Docking : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.